molecular formula C7H4F5NO B1410759 2,4-Difluoro-6-(trifluoromethoxy)aniline CAS No. 1806389-29-6

2,4-Difluoro-6-(trifluoromethoxy)aniline

Cat. No.: B1410759
CAS No.: 1806389-29-6
M. Wt: 213.1 g/mol
InChI Key: OCLXPOCUWKOYCH-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(trifluoromethoxy)aniline is a fluorinated aniline derivative characterized by fluorine substituents at the 2- and 4-positions of the aromatic ring and a trifluoromethoxy (-OCF₃) group at the 6-position. This compound combines the electron-withdrawing effects of fluorine and the trifluoromethoxy group, which significantly influence its electronic properties, solubility, and reactivity. Such substitutions are common in medicinal chemistry and materials science due to their ability to enhance metabolic stability, lipophilicity, and resistance to oxidation .

Properties

IUPAC Name

2,4-difluoro-6-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLXPOCUWKOYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243863
Record name Benzenamine, 2,4-difluoro-6-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806389-29-6
Record name Benzenamine, 2,4-difluoro-6-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806389-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,4-difluoro-6-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Difluoro-6-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, thereby affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,4-Difluoro-6-(trifluoromethoxy)aniline can be compared to the following analogs:

Key Findings

Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or methylphenoxy (-O-C₆H₄-CH₃) groups, reducing aromatic ring electron density and directing electrophilic substitution to specific positions (e.g., meta to -OCF₃) .

Synthetic Utility :

  • Metalation reactions of trifluoromethoxy-substituted anilines are highly dependent on N-protecting groups. For example, tert-butoxycarbonyl (Boc) protection directs lithiation to the nitrogen-adjacent position, while trimethylsilyl groups shift reactivity to oxygen-neighboring sites .
  • Compared to 4-(trifluoromethoxy)aniline (used in riluzole synthesis), the 2,4-difluoro substitution in the target compound may hinder thiocyanation due to steric and electronic effects .

Physicochemical Properties: The trifluoromethoxy group increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in drug candidates . Fluorine substituents improve thermal stability, making such compounds suitable for high-temperature applications in materials science (e.g., luminescent iridium complexes) .

Data Table: Structural and Functional Comparison

Property This compound 2,4-Difluoro-6-(2-methylphenoxy)aniline 4-(Trifluoromethoxy)aniline
Molecular Weight (g/mol) ~213 271.69 (hydrochloride) 177.11
Key Substituents 2,4-F; 6-OCF₃ 2,4-F; 6-O-C₆H₄-CH₃ 4-OCF₃; NH₂
Synthetic Yield* Not reported Not reported 94%
Application Potential drug scaffold, materials Lab-scale small-molecule scaffold Benzothiazole inhibitors
Reactivity in Metalation Likely meta to -OCF₃ Not studied Adjacent to NH₂

*Synthetic yields for the target compound are inferred from analogs.

Biological Activity

2,4-Difluoro-6-(trifluoromethoxy)aniline is an organic compound that has garnered attention for its significant biological activity, attributed to its unique structural features. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F5NC_7H_4F_5N, with a molecular weight of approximately 197.11 g/mol. The compound features:

  • Fluorine Atoms : Two fluorine atoms enhance reactivity and biological activity.
  • Trifluoromethoxy Group : This functional group contributes to its chemical stability and solubility in various solvents.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic attack, facilitating the formation of various derivatives.
  • Interaction with Biomolecules : The compound can act as both a nucleophile and an electrophile, allowing it to engage in diverse biochemical pathways that may lead to the formation of reactive intermediates.
  • Oxidative Stress Induction : Preliminary studies suggest that it may induce oxidative stress in certain cell lines, impacting cellular health and disease mechanisms.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity through various assays:

  • Antiparasitic Activity : The compound has shown promising results in inhibiting the growth of Plasmodium falciparum, the malaria-causing parasite. In a study, it was reported to reduce parasitemia significantly in mouse models .
  • Cytotoxicity Tests : The compound was evaluated for cytotoxic effects on human HepG2 cells, demonstrating selective toxicity profiles that warrant further investigation .

Data Table: Biological Activity Overview

Study Type Activity Observed Reference
AntiparasiticSignificant reduction in P. falciparum growth
CytotoxicitySelective toxicity towards HepG2 cells
Nucleophilic ActivityEngaged in nucleophilic substitution reactions

Case Studies

  • Antimalarial Development : In a study focused on optimizing compounds for antimalarial activity, this compound was identified as a lead candidate due to its potent inhibition of PfATP4—a key target in malaria treatment .
  • Chemical Synthesis Applications : The compound serves as an intermediate in synthesizing other biologically active molecules, enhancing its utility in pharmaceutical chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.